

The Structural Elucidation of D-Galacturonic Acid Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: D-Galacturonic Acid Monohydrate

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D-Galacturonic Acid Monohydrate, a critical building block of pectin and a molecule of significant interest in various scientific and pharmaceutical fields. This document details its chemical and physical properties, explores its three-dimensional architecture as determined by X-ray crystallography, and presents the spectroscopic signature obtained through solid-state Nuclear Magnetic Resonance (NMR). Furthermore, this guide furnishes detailed experimental protocols for the analytical techniques used in its structural determination, offering a valuable resource for researchers working with this and similar carbohydrate molecules.

Core Molecular Structure and Properties

D-Galacturonic acid is a sugar acid derived from D-galactose, where the hydroxyl group at the C6 position is oxidized to a carboxylic acid. In its solid, commercially available form, it typically exists as α -D-Galacturonic Acid Monohydrate.



Property	Value	Reference
Chemical Formula	C6H10O7·H2O	[1][2]
Molecular Weight	212.16 g/mol	[1]
CAS Number	91510-62-2	[1][2]
IUPAC Name	(2S,3R,4S,5R,6S)-3,4,5,6- tetrahydroxyoxane-2- carboxylic acid hydrate	
SMILES	O.OC1OINVALID-LINK INVALID-LINK [C@H]10">C@@HC(=O)O	
Appearance	White crystalline powder	[3]

Crystallographic Structure Analysis

The precise three-dimensional arrangement of atoms in α -**D-Galacturonic Acid Monohydrate** has been determined by single-crystal X-ray diffraction. These studies reveal a highly ordered and stable crystalline lattice.

Conformation and Crystal Packing

X-ray analysis demonstrates that the D-galacturonic acid molecule adopts a pyranose ring structure in a chair conformation.[4][5] This is the most stable conformation for six-membered sugar rings. The substituent groups at positions C-2, C-3, and C-5 are in equatorial orientations, while the hydroxyl groups at C-1 and C-4 are in axial positions.

The crystal structure is further stabilized by an extensive three-dimensional network of hydrogen bonds.[4][5] These hydrogen bonds involve the hydroxyl groups and the carboxylic acid group of the galacturonic acid molecule, as well as the water molecule of hydration. This intricate network of non-covalent interactions is crucial in defining the crystal packing and the overall stability of the solid-state structure.

Key Structural Parameters



The following tables summarize key bond lengths and angles as determined by X-ray crystallography. These quantitative data provide a precise geometric description of the molecule in its crystalline form.

Table 1: Selected Bond Lengths (Å)

Bond	Length (Å)
C1-C2	1.527
C2-C3	1.523
C3-C4	1.525
C4-C5	1.533
C5-O5	1.442
O5-C1	1.419
C1-O1	1.388
C2-O2	1.423
C3-O3	1.429
C4-O4	1.432
C5-C6	1.518
C6-O61	1.259
C6-O62	1.241

Table 2: Selected Bond Angles (°)



Angle	Value (°)
O5-C1-C2	110.5
C1-C2-C3	111.1
C2-C3-C4	110.2
C3-C4-C5	109.8
C4-C5-O5	109.9
C5-O5-C1	112.5
O5-C5-C6	108.9
O61-C6-O62	125.6

Note: The data presented is based on crystallographic studies of α -**D-galacturonic acid monohydrate**. Minor variations may exist depending on the specific crystal structure determination.

Spectroscopic Characterization: Solid-State NMR

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, provides valuable information about the local chemical environment of each carbon atom in the solid state.

¹³C CPMAS NMR Spectrum

The 13 C CPMAS NMR spectrum of crystalline α -**D-Galacturonic Acid Monohydrate** shows distinct resonances for each of the six carbon atoms, reflecting their unique electronic environments within the crystal lattice.

Table 3: Solid-State ¹³C Chemical Shifts (ppm)



Carbon Atom	Chemical Shift (ppm)
C1	93.1
C2	68.1
C3	69.5
C4	72.0
C5	70.2
C6	173.4

Note: Chemical shifts are referenced to a standard and may show slight variations depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the structural determination of **D-Galacturonic Acid Monohydrate**.

Crystallization of α-D-Galacturonic Acid Monohydrate

High-quality single crystals are a prerequisite for X-ray diffraction studies. The following protocol is a representative method for obtaining suitable crystals of α -**D-Galacturonic Acid Monohydrate**.

Materials:

- D-Galacturonic Acid Monohydrate powder
- 95% Ethanol (EtOH)
- Small, clean glass vial or beaker
- Parafilm or other means to slow evaporation
- Vacuum desiccator with a drying agent (e.g., P2O5)



Procedure:

- Dissolution: Prepare a saturated solution of D-Galacturonic Acid Monohydrate in 95% ethanol at a slightly elevated temperature (e.g., 40-50 °C) to increase solubility. Ensure all solid material is dissolved.
- Slow Evaporation: Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent at room temperature. The slow evaporation is crucial for the growth of large, well-ordered single crystals.
- Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Monitor the vial periodically for the formation of crystals.
- Isolation: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
- Drying: Gently wash the crystals with a small amount of cold 95% ethanol and then dry them in a vacuum desiccator over a drying agent.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines a general workflow for the determination of a small molecule crystal structure using a four-circle single-crystal X-ray diffractometer.

Instrumentation:

- Four-circle X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
- Cryostream for low-temperature data collection.
- · Goniometer head for crystal mounting.

Procedure:

• Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N



oil).

- Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to yield the final, high-resolution crystal structure, including bond lengths, angles, and thermal parameters.

Solid-State ¹³C CPMAS NMR Spectroscopy

This protocol describes a typical procedure for acquiring a solid-state ¹³C CPMAS NMR spectrum of a carbohydrate.

Instrumentation:

- Solid-state NMR spectrometer with a CPMAS probe.
- Zirconia rotors (e.g., 4 mm or 7 mm diameter).

Procedure:

- Sample Packing: The crystalline powder of **D-Galacturonic Acid Monohydrate** is carefully packed into a zirconia rotor.
- Spectrometer Setup: The rotor is placed in the MAS probe, and the magic angle is carefully adjusted to 54.74°. The sample is spun at a high speed (e.g., 5-15 kHz) to average out anisotropic interactions.
- Data Acquisition: A ¹³C CPMAS NMR spectrum is acquired using a standard crosspolarization pulse sequence. This involves transferring magnetization from the abundant ¹H nuclei to the less abundant ¹³C nuclei, significantly enhancing the ¹³C signal. Key parameters



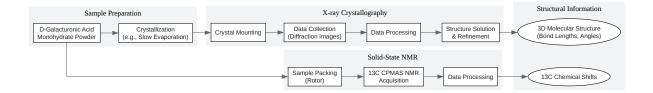
such as contact time, recycle delay, and the number of scans are optimized to obtain a high-quality spectrum.

 Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to a standard compound (e.g., adamantane or TMS).

Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for structural determination.

Caption: 2D representation of α -**D-Galacturonic Acid Monohydrate** structure.



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Caption: Workflow for the structural determination of **D-Galacturonic Acid Monohydrate**.

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